molecular formula C16H21NO3 B15124711 (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid

Cat. No.: B15124711
M. Wt: 275.34 g/mol
InChI Key: AFJZBKCVTJEJIF-UHFFFAOYSA-N
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Description

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentyl group, a phenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid typically involves the use of chiral building blocks and stereoselective reactions. One common method is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated morpholine derivatives.

Scientific Research Applications

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.

    4-Phenylmorpholine: Shares the morpholine and phenyl groups but lacks the cyclopentyl and carboxylic acid groups.

Uniqueness

(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid is unique due to its combination of a cyclopentyl group, a phenyl group, and a morpholine ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

4-cyclopentyl-3-phenylmorpholine-2-carboxylic acid

InChI

InChI=1S/C16H21NO3/c18-16(19)15-14(12-6-2-1-3-7-12)17(10-11-20-15)13-8-4-5-9-13/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19)

InChI Key

AFJZBKCVTJEJIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCOC(C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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